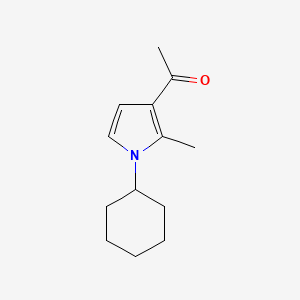Ethanone, 1-(1-cyclohexyl-2-methyl-1H-pyrrol-3-yl)-
CAS No.: 112722-72-2
Cat. No.: VC17276704
Molecular Formula: C13H19NO
Molecular Weight: 205.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 112722-72-2 |
|---|---|
| Molecular Formula | C13H19NO |
| Molecular Weight | 205.30 g/mol |
| IUPAC Name | 1-(1-cyclohexyl-2-methylpyrrol-3-yl)ethanone |
| Standard InChI | InChI=1S/C13H19NO/c1-10-13(11(2)15)8-9-14(10)12-6-4-3-5-7-12/h8-9,12H,3-7H2,1-2H3 |
| Standard InChI Key | RJSUSYROWZOESQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CN1C2CCCCC2)C(=O)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
Ethanone, 1-(1-cyclohexyl-2-methyl-1H-pyrrol-3-yl)- features a pyrrole ring—a five-membered aromatic heterocycle with one nitrogen atom—substituted at the 1-position with a cyclohexyl group, at the 2-position with a methyl group, and at the 3-position with an acetyl group. The IUPAC name is 1-(1-cyclohexyl-2-methylpyrrol-3-yl)ethanone, with the molecular formula C₁₃H₁₉NO and a molecular weight of 205.30 g/mol. The cyclohexyl group introduces steric bulk, influencing the compound’s reactivity and interaction with biological targets, while the acetyl moiety enhances electrophilicity.
Table 1: Key Structural and Physical Properties
| Property | Value |
|---|---|
| CAS Number | 112722-72-2 |
| Molecular Formula | C₁₃H₁₉NO |
| Molecular Weight | 205.30 g/mol |
| IUPAC Name | 1-(1-cyclohexyl-2-methylpyrrol-3-yl)ethanone |
| Physical State | Yellow oil at room temperature |
| Canonical SMILES | CC1=C(C=CN1C2CCCCC2)C(=O)C |
Synthesis and Chemical Reactivity
Synthetic Routes
The compound is synthesized via cyclization reactions involving cyclohexylamine and ketone-containing precursors. A common method involves the condensation of cyclohexylamine with 2-methyl-3-oxobutanoic acid under reflux conditions, catalyzed by palladium or platinum to enhance yield and selectivity. Industrial production may employ continuous flow processes to optimize purity and scalability.
Reactivity Profile
The acetyl group at the 3-position renders the compound susceptible to nucleophilic attack, enabling functionalization through:
-
Oxidation: Using potassium permanganate in acidic media to yield carboxylic acids.
-
Reduction: Employing lithium aluminum hydride to produce secondary alcohols.
-
Substitution: Halogenation with bromine or chlorine in the presence of Lewis acids to generate halogenated derivatives.
Mechanism of Action
The compound’s biological effects are attributed to its ability to engage in hydrogen bonding and π-π stacking interactions with cellular targets. Computational studies suggest that the acetyl group binds to the active site of cytochrome P450 enzymes, inhibiting metabolic pathways essential for bacterial survival . In anticancer contexts, the compound may disrupt tubulin polymerization, akin to vinca alkaloids, thereby arresting cell division.
Comparative Analysis with Analogous Compounds
Table 2: Structural and Functional Comparison of Pyrrole Derivatives
The cyclohexyl group in Ethanone, 1-(1-cyclohexyl-2-methyl-1H-pyrrol-3-yl)- confers enhanced lipophilicity compared to phenyl-substituted analogs, potentially improving blood-brain barrier penetration.
Industrial and Research Applications
Synthetic Chemistry
The compound serves as a precursor in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and heterocyclic pharmaceuticals. Its acetyl group is amenable to cross-coupling reactions, enabling the construction of complex molecular architectures.
Drug Development
Ongoing research explores its incorporation into dual-action therapeutics targeting both microbial infections and neoplasms. Hybrid molecules combining this pyrrole derivative with fluoroquinolone moieties show synergistic effects in preclinical models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume